methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate
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Overview
Description
Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10414797 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Analysis
An X-ray crystallographic study highlighted the unique crystal structures of related triazenes, including Methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. This compound exhibits a distinctive conformation within its crystalline form, revealing insights into its molecular geometry and potential interactions in various environments (Little et al., 2008).
Antimicrobial Activities
Research on novel 1,2,4-Triazole derivatives, including structures related to Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate, has been conducted to explore their antimicrobial activities. These studies have found that certain compounds in this category exhibit good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Hydrogen-Bonded Molecular Crystals
A study on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene and its derivatives, which share a similar triazine core to this compound, investigated their ability to form hydrogen-bonded molecular crystals. These compounds demonstrate the potential to create highly ordered three-dimensional networks, offering possibilities for engineering new materials with specific properties (Maly et al., 2007).
Synthesis and Biological Activity
Efforts in synthesizing and studying the biological activities of triazine derivatives have led to the identification of compounds with antimicrobial and potentially antifungal properties. These findings suggest that derivatives of this compound could serve as starting points for the development of new therapeutic agents (Dabholkar & Ravi, 2010).
Mechanism of Action
Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism would depend on its specific biological targets. If it were a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[6-(4-methylphenyl)-2-sulfanylidene-1,4-dihydro-1,3,5-triazin-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-3-5-13(6-4-12)16-19-11-21(18(24)20-16)15-9-7-14(8-10-15)17(22)23-2/h3-10H,11H2,1-2H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSYKQISDXTCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.